
α-Fluoro-β-alanine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Fluoro-β-alanine-13C3 is a fluorinated amino acid derivative, specifically labeled with carbon-13 isotopesIt is structurally characterized by the presence of a fluorine atom attached to the β-carbon and a carbon-13 isotope labeling at the α-carbon, making it a valuable tool in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Fluoro-β-alanine-13C3 typically involves the fluorination of β-alanine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the β-position. The process involves the following steps:
- Protection of the amino group of β-alanine.
- Fluorination of the protected β-alanine using a fluorinating agent.
- Deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: α-Fluoro-β-alanine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
α-Fluoro-β-alanine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fluorinated compounds.
Biology: Employed in studies of enzyme mechanisms and metabolic pathways involving amino acids.
Medicine: Utilized in the development of fluorinated pharmaceuticals and as a diagnostic tool in positron emission tomography (PET) imaging.
Industry: Applied in the synthesis of fluorinated materials and as a building block in the production of specialty chemicals
Mechanism of Action
The mechanism of action of α-Fluoro-β-alanine-13C3 involves its incorporation into metabolic pathways where it mimics natural amino acids. The fluorine atom alters the compound’s reactivity and interactions with enzymes, leading to unique biochemical effects. The carbon-13 labeling allows for precise tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy. Molecular targets include enzymes involved in amino acid metabolism, and pathways affected include those related to protein synthesis and degradation .
Comparison with Similar Compounds
α-Fluoro-β-alanine: Similar structure but without carbon-13 labeling.
β-Fluoroalanine: Fluorine atom attached to the β-carbon but lacks the α-carbon labeling.
Fluorinated amino acids: General class of compounds with fluorine atoms attached to various positions on the amino acid backbone
Uniqueness: α-Fluoro-β-alanine-13C3 is unique due to its dual labeling with fluorine and carbon-13, making it an invaluable tool for detailed metabolic studies and tracer experiments. Its specific isotopic labeling allows for enhanced detection and analysis in various research applications .
Properties
CAS No. |
1246819-54-4 |
|---|---|
Molecular Formula |
¹³C₃H₆FNO₂ |
Molecular Weight |
110.06 |
Synonyms |
3-Amino-2-fluoropropanoic Acid-13C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


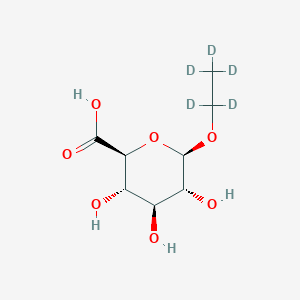


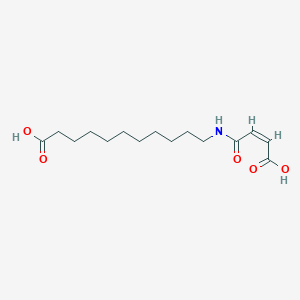

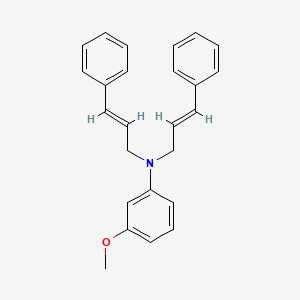

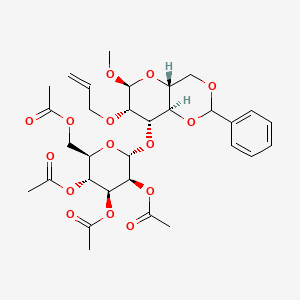
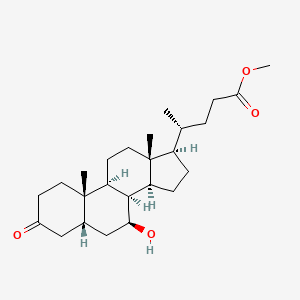
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)
